Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate
CAS No.: 2361839-72-5
Cat. No.: VC4894431
Molecular Formula: C9H15NO3
Molecular Weight: 185.223
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2361839-72-5 |
---|---|
Molecular Formula | C9H15NO3 |
Molecular Weight | 185.223 |
IUPAC Name | methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate |
Standard InChI | InChI=1S/C9H15NO3/c1-9(2)4-6(7(11)13-3)5-10-8(9)12/h6H,4-5H2,1-3H3,(H,10,12) |
Standard InChI Key | FQRXAIHABNSXAI-UHFFFAOYSA-N |
SMILES | CC1(CC(CNC1=O)C(=O)OC)C |
Introduction
Chemical Identity and Structural Characteristics
Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate belongs to the class of substituted piperidines, which are six-membered heterocyclic amines. The molecular formula C₉H₁₅NO₃ corresponds to a molecular weight of 185.2 g/mol . Key structural features include:
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A piperidine ring with a ketone group at position 6, introducing electrophilic reactivity.
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Two methyl groups at position 5, contributing to steric hindrance and influencing conformational flexibility.
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A methyl ester at position 3, which can serve as a handle for further functionalization via hydrolysis or transesterification.
Compared to simpler analogues like methyl 5-oxopiperidine-3-carboxylate (CAS: 1782536-18-8, molecular weight: 157.17 g/mol) , the addition of two methyl groups at position 5 increases both molecular weight and hydrophobicity, potentially enhancing membrane permeability in biological systems.
Applications in Medicinal Chemistry
Piperidine derivatives are pivotal in drug discovery, and methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate’s structural features align with motifs found in therapeutic agents. Notable examples include:
CFTR Potentiators
Tetrahydro-γ-carboline derivatives, exemplified by Hit-9 (3), share structural similarities with piperidine scaffolds and have demonstrated sub-micromolar potency in rescuing F508del-CFTR function . The methyl ester group in methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate may serve as a bioisostere for carboxylic acids, enhancing cell permeability while retaining target engagement.
Property | Methyl 5,5-Dimethyl-6-Oxopiperidine-3-Carboxylate | Methyl 5-Oxopiperidine-3-Carboxylate |
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Molecular Weight (g/mol) | 185.2 | 157.17 |
Formula | C₉H₁₅NO₃ | C₇H₁₁NO₃ |
Purity | ≥95% | N/A |
Safety information indicates that this compound is intended for laboratory use only . Standard handling protocols for ketones and esters—including the use of gloves, eye protection, and ventilation—should be observed.
Future Directions and Research Opportunities
The discontinuation of commercial supplies underscores the need for robust synthetic methodologies to enable broader access. Potential research avenues include:
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Analog synthesis: Exploring substitutions at positions 3 (ester → amide) and 5 (methyl → other alkyl groups) to optimize pharmacokinetic profiles.
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Biological screening: Evaluating anti-cancer or protein-protein interaction inhibition activities, building on precedents from MDM2 inhibitors .
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Computational modeling: Utilizing molecular docking studies to predict target engagement and guide rational design.
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